1-[(3-Chlorophenyl)sulfonyl]piperazine
Overview
Description
1-[(3-Chlorophenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C10H13ClN2O2S and a molecular weight of 260.74 g/mol . It is a piperazine derivative, which means it contains a piperazine ring—a six-membered ring with two nitrogen atoms at opposite positions. This compound is primarily used in research settings, particularly in the field of proteomics .
Scientific Research Applications
1-[(3-Chlorophenyl)sulfonyl]piperazine is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in proteomics research to study protein interactions and functions . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Preparation Methods
The synthesis of 1-[(3-Chlorophenyl)sulfonyl]piperazine can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Chemical Reactions Analysis
1-[(3-Chlorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including substitution and cyclization reactions . Common reagents used in these reactions include sulfonium salts, DBU, and PhSH . The major products formed from these reactions are typically protected piperazines and piperazinopyrrolidinones . The compound can also participate in aza-Michael addition reactions, where it reacts with diamines to form chiral piperazines .
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction and gene expression . The exact molecular targets and pathways involved in its action are still under investigation, but its ability to interact with multiple targets makes it a versatile compound in research .
Comparison with Similar Compounds
1-[(3-Chlorophenyl)sulfonyl]piperazine can be compared to other piperazine derivatives, such as 1-(3-chlorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine . These compounds share a similar piperazine ring structure but differ in their substituents. The presence of the sulfonyl group in this compound makes it unique, as it imparts different chemical and biological properties compared to its analogs . This uniqueness allows it to be used in specific research applications where other piperazine derivatives may not be suitable .
Properties
IUPAC Name |
1-(3-chlorophenyl)sulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZOIBGTCWDWIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366543 | |
Record name | 1-[(3-chlorophenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
233261-85-3 | |
Record name | 1-[(3-Chlorophenyl)sulfonyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=233261-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-chlorophenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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